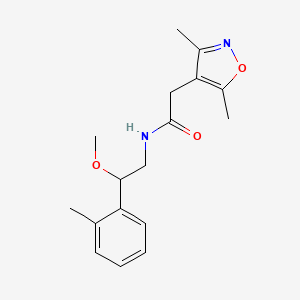

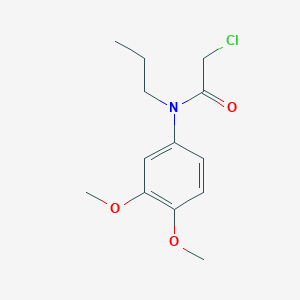

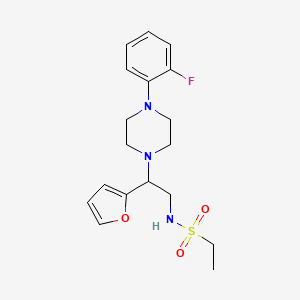

![molecular formula C14H12N4O2 B2440521 2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1803610-55-0](/img/structure/B2440521.png)

2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazole is a type of heterocyclic compound. It contains a five-membered ring with three nitrogen atoms and two carbon atoms . Compounds containing a 1,2,4-triazole ring are known for their wide range of biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For example, one study reported the synthesis of 19 novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed using various spectroscopic techniques, such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . X-ray diffraction studies can also be used to establish the structure of new complexes with 1,2,4-triazole .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can vary widely depending on the specific compound and conditions . For example, one study reported that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .科学的研究の応用

Photophysical Properties and Dipole Moments

A study on the synthesis and photophysical properties of a novel phthalimide derivative, closely related to the requested compound, was conducted to investigate its solvatochromic behavior and dipole moments. This research is significant for understanding the interactions between solute and solvent, which can be crucial for applications in dye-sensitized solar cells, fluorescent probes, and materials science. The derivative exhibited a higher singlet excited state dipole moment than the ground state, indicating potential for applications where high reactivity in excited states is beneficial (Akshaya et al., 2016).

Click Chemistry in Peptide Synthesis

Another application involves click chemistry for the efficient synthesis of peptidotriazoles on solid phase, demonstrating the utility of triazole-containing compounds in bioconjugation and peptide modification. This method supports the development of novel peptides with potential therapeutic applications, showcasing the versatility of triazole derivatives in drug design and development (Tornøe et al., 2002).

Synthesis and Reactivity Studies

Research on the preparation and reactivity of silyl-substituted bisketenes, including compounds structurally related to the target molecule, provides insights into the synthesis of novel organic compounds with potential applications in material science, pharmaceuticals, and organic synthesis. These studies highlight the reactivity of cyclobutene derivatives and their utility in generating diverse chemical structures (Zhao et al., 1993).

NMR Spectroscopy and Structural Analysis

The structural characterization of isoindole-1,3-dione derivatives through NMR spectroscopy underlines the importance of these compounds in the field of chemical research, where detailed structural analysis is crucial for the development of novel materials and drugs. Such studies assist in the elucidation of molecular structures, which is fundamental for understanding the properties and reactivities of new compounds (Dioukhane et al., 2021).

Anticancer Activity

The synthesis and evaluation of isatin 1,2,3-triazoles as potent inhibitors against caspase-3 represent the potential of triazole derivatives in medicinal chemistry, particularly in the design of anticancer agents. This research highlights the application of triazole-containing compounds in developing new therapeutics targeting specific enzymes involved in cancer progression (Jiang & Hansen, 2011).

作用機序

Target of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

The compound interacts with its targets primarily through hydrogen bonding . The triazole moiety, in particular, plays a crucial role in this interaction

Biochemical Pathways

It is known that triazole derivatives can have a wide range of bioactivities, including anticancer, antibacterial, antiviral, and anti-inflammatory activities .

Pharmacokinetics

It is known that the triazole moiety can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Some triazole derivatives have been found to exhibit potent inhibitory activities against certain cancer cell lines .

Action Environment

It is known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives can depend on their specific structure and the biological system they interact with. Some 1,2,4-triazole derivatives have been evaluated for their safety on normal cell lines and have shown proper selectivity against normal and cytotoxic cancerous cell lines .

将来の方向性

The future directions in the research of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent agents for various applications, such as anticancer, antiviral, and anti-infective drugs . Further investigations on this scaffold could help in dealing with the escalating problems of microbial resistance .

特性

IUPAC Name |

2-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c19-11-9-4-1-2-5-10(9)12(20)18(11)14(6-3-7-14)13-15-8-16-17-13/h1-2,4-5,8H,3,6-7H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGCUZFWBJLCFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC=NN2)N3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

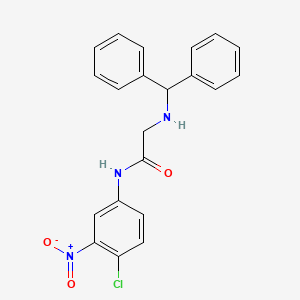

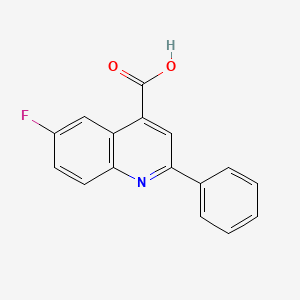

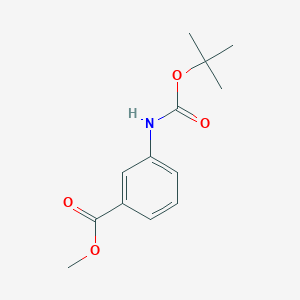

![2-(4-chlorophenoxy)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2440449.png)

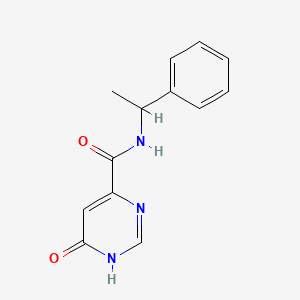

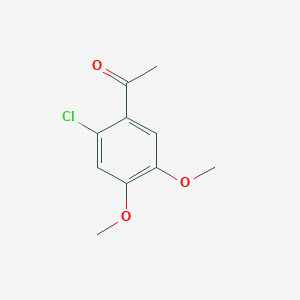

![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2440458.png)